2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-

Description

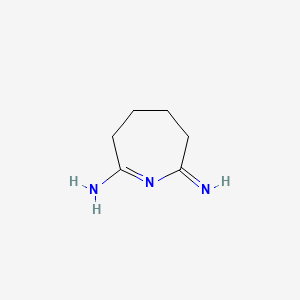

The compound "2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-" belongs to the azepine family, characterized by a seven-membered ring containing nitrogen. The "2-imino" substituent indicates the presence of an imine group (C=N) at position 2, distinguishing it from simpler amine derivatives.

Key structural features include:

- Core structure: A partially saturated azepine ring (3,4,5,6-tetrahydro-2H-azepine).

- Functional groups: A primary amine at position 7 and an imino group at position 2.

Structure

3D Structure

Properties

CAS No. |

64058-21-5 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

7-imino-3,4,5,6-tetrahydroazepin-2-amine |

InChI |

InChI=1S/C6H11N3/c7-5-3-1-2-4-6(8)9-5/h1-4H2,(H3,7,8,9) |

InChI Key |

NBWAZUNSLABYAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=N)N=C(C1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-

General Synthetic Approach

The preparation of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- typically involves multi-step organic synthesis starting from suitable precursors that allow ring formation and functional group introduction. Key steps include:

- Ring closure to form the azepine core : The seven-membered azepine ring is constructed through cyclization reactions involving appropriate amine and carbonyl precursors.

- Introduction of the 7-amine substituent : Functionalization at the 7-position is typically achieved by nucleophilic substitution or reduction of nitro precursors.

- Incorporation of the 2-imino group : This functional group can be introduced via imination reactions or by using precursors already containing the imino functionality.

Specific Synthetic Routes and Conditions

Reduction of Nitro Precursors

One common strategy involves the reduction of nitro-substituted azepine precursors to the corresponding amines. This reduction can be achieved by:

- Catalytic hydrogenation using catalysts such as palladium on charcoal, Raney nickel, or platinum oxide under hydrogen pressure (1 to 50 bar).

- Chemical reduction with metals such as iron, zinc, or tin in acidic aqueous media.

- Use of hydride reagents like lithium aluminium hydride or sodium borohydride in suitable solvents.

These methods yield the 7-amine functionality necessary for further transformations.

Acylation and Functional Group Transformations

Acylation reactions are used to introduce amide or carbamate groups on the azepine ring nitrogen or side chains, often as intermediates toward the final compound. Typical conditions include:

- Use of acyl chlorides, anhydrides, or activated carboxylic acids.

- Solvents such as methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide.

- Presence of bases like triethylamine or diisopropylethylamine to neutralize acids formed.

- Temperature control between -20°C to 160°C depending on the reagent and substrate stability.

Protecting group strategies are also employed to safeguard sensitive amine groups during multi-step synthesis, with subsequent deprotection by hydrogenolysis or acid/base hydrolysis.

Imination Step

The 2-imino group introduction can be achieved by:

- Direct imination of azepine intermediates using suitable imine-forming reagents.

- Employing precursors that already contain the imino group, followed by ring closure.

Details on specific reagents or catalysts for this step are less explicit in the literature but generally follow standard imination protocols.

Solvent and Catalyst Selection

- Solvents used range from polar aprotic (dimethylformamide, acetonitrile) to nonpolar (toluene, benzene).

- Catalysts for reduction include palladium on charcoal, Raney nickel, platinum oxide.

- Acidic or basic conditions are adjusted depending on the reaction step, with acids like trifluoroacetic acid or hydrochloric acid used for deprotection.

Purification and Isolation

The final compound and intermediates are purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) using columns like Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric or formic acid for mass spectrometry compatibility.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Nitro group reduction | Pd/C, H2 (1-50 bar) or Fe/Zn in acid | Methanol, water, or DMF | Yields 7-amine intermediate |

| 2 | Acylation | Acyl chloride/anhydride + base (e.g., TEA) | CH2Cl2, THF, DMF | Protects amine or introduces amide groups |

| 3 | Imination | Imination reagent or precursor with imino group | Variable | Forms 2-imino functionality |

| 4 | Deprotection | Hydrogenolysis (Pd/C + H2) or acid/base hydrolysis | Methanol, dioxane, aqueous media | Removes protecting groups |

| 5 | Purification | Reverse-phase HPLC | Acetonitrile/water + acid | Isolates pure compound for characterization |

Research Findings and Notes

- The synthetic routes require careful control of reaction conditions to maintain the integrity of the azepine ring and avoid side reactions.

- The reduction step is crucial for obtaining the amine functionality at position 7, with catalytic hydrogenation preferred for cleaner conversion.

- Protecting group strategies are vital for multi-step synthesis to prevent unwanted reactions on amine groups.

- The final purification by HPLC ensures high purity suitable for pharmacokinetic and analytical studies.

- The compound has a molecular weight of approximately 112.17 g/mol and several synonyms including Azepan-(2Z)-ylideneamine and Hexamethylenimine, 2-imino-.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino, also known as 1-Aza-2,7-diiminocycloheptane, is a chemical compound with the molecular formula and a molecular weight of 125.17 g/mol .

Chemical Properties and Identifiers

This compound is characterized by the following identifiers:

- PubChem CID: 47146

- CAS Registry Number: 64058-21-5

- IUPAC Name: 7-imino-3,4,5,6-tetrahydroazepin-2-amine

- InChI: InChI=1S/C6H11N3/c7-5-3-1-2-4-6(8)9-5/h1-4H2,(H3,7,8,9)

- InChIKey: NBWAZUNSLABYAM-UHFFFAOYSA-N

- SMILES: C1CCC(=N)N=C(C1)N

Synonyms

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino has several synonyms including :

- 1-Aza-2,7-diiminocycloheptane

- 2-Imino-3,4,5,6-tetrahydro-2H-azepin-7-amine

Acute Toxicity

The acute toxicity data available indicates that the compound has been tested on rodents (mice) via intraperitoneal injection . The LD50 (Lethal Dose, 50 percent kill) was found to be 250 mg/kg . However, specific details of toxic effects other than the lethal dose value were not reported in the reference .

Potential Applications

While specific applications of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino are not detailed in the provided search results, the broader context of azepines and related compounds suggests potential uses in various fields:

- Pharmaceuticals: Azepine derivatives are often explored for their biological activities, making them potential candidates in drug discovery .

- Cosmetics: Though not directly mentioned, amino compounds are sometimes used in cosmetic formulations .

- Industrial Chemistry: As a chemical intermediate, it may be used in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- N-Benzyl (7048-72-8) : Introduces aromaticity and moderate lipophilicity (LogP 3.23), making it suitable for chromatographic studies .

- 3-Methoxypropyl (29919-35-5) : The ether linkage and alkyl chain improve solubility in polar solvents, while the hydrochloride salt enhances ionic character .

- Alkyl Derivatives (e.g., 27800-11-9) : Long-chain alkyl groups (e.g., dodecyl) drastically increase hydrophobicity, favoring applications in lipid-rich environments .

- Imine vs. Amine: The 2-imino group in the target compound likely increases basicity and reactivity compared to saturated amines. Imines are prone to hydrolysis under acidic or aqueous conditions, which may necessitate stabilization strategies in formulations.

Research Findings

- Analytical Methods : The N-benzyl derivative (7048-72-8) is separable via reverse-phase HPLC using a Newcrom R1 column, suggesting robustness in analytical workflows .

- Synthetic Utility : Methyl and dimethyl derivatives (e.g., 219477-71-1) are intermediates in medicinal chemistry, where steric effects modulate target binding .

- Biological Relevance : The dodecyl derivative (27800-11-9) exemplifies the tuning of lipophilicity for blood-brain barrier penetration in CNS drug development .

Biological Activity

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino, also referred to as azepan-(2Z)-ylideneamine, is a seven-membered heterocyclic compound characterized by its unique nitrogen-containing ring structure. Its molecular formula is with a molecular weight of approximately 125.17 g/mol. This compound belongs to the class of azepines and has garnered attention due to its notable biological activities.

Biological Activity Overview

Research indicates that 2H-azepin-7-amine exhibits significant antimicrobial and anticancer properties. The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems, influencing biochemical pathways critical for cellular functions.

The biological activity of 2H-azepin-7-amine can be summarized as follows:

- Hydrogen Bonding : The nitrogen atom in the ring structure can form hydrogen bonds with biological molecules, modulating enzyme activity and receptor binding.

- Signal Transduction Modulation : The compound's interactions can influence cellular processes such as signal transduction pathways and enzyme activity modulation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 2H-azepin-7-amine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4,5,6-Tetrahydro-2H-pyridin-7-amine | C₇H₉N | Six-membered ring; less saturated |

| 3-Methyl-2H-pyridin-4-amino | C₇H₉N | Methyl substitution on pyridine |

| 1-Aza-cycloheptane | C₇H₁₃N | Saturated seven-membered ring without imino group |

The unique imino configuration and tetrahydro structure of 2H-azepin-7-amine provide distinct reactivity patterns compared to other similar compounds, making it a subject of interest for further research in medicinal chemistry.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various azepine derivatives, 2H-azepin-7-amine demonstrated significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies showed that 2H-azepin-7-amine inhibited the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.

Table: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Modulation of cell cycle regulators |

| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt pathway |

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for preparing 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- in a laboratory setting? A: The compound can be synthesized via reductive amination of cyclic ketones or through ring-closing metathesis of appropriately substituted precursors. For example, derivatives like N-(3-methoxypropyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride are synthesized via nucleophilic substitution followed by acid-mediated cyclization . Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >97% purity.

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in structural assignments for azepine derivatives using spectroscopic data? A: Confirming the imino group (C=NH) versus amine (NH₂) requires a combination of:

- ¹H/¹³C NMR : Imine protons resonate at δ 7.5–8.5 ppm (broad), while amines appear at δ 1.5–3.0 ppm.

- IR Spectroscopy : Imine C=N stretches at ~1640 cm⁻¹ vs. amine N-H stretches at 3300–3500 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Exact mass analysis (e.g., m/z 162.23 for C₁₀H₁₄N₂) confirms molecular formula . Cross-referencing with X-ray crystallography (where feasible) is critical for resolving tautomeric ambiguities .

Advanced Pharmacological Profiling

Q: What methodological frameworks are suitable for evaluating the biological activity of azepine-based compounds? A: For in vitro studies:

Receptor Binding Assays : Radioligand displacement (e.g., serotonin or dopamine receptors) with IC₅₀ calculations.

Cellular Toxicity : MTT assays using HEK-293 or HepG2 cell lines.

Metabolic Stability : LC-MS/MS analysis of microsomal incubations (e.g., rat liver microsomes).

For in vivo studies, consider pharmacokinetic profiling (oral bioavailability, half-life) in rodent models. Derivatives like N-dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine have shown enhanced lipophilicity for CNS penetration .

Handling Contradictory Data in Stability Studies

Q: How should researchers address discrepancies in reported stability profiles of azepine derivatives under varying pH conditions? A: Contradictions often arise from:

- Tautomerism : The imino-amine equilibrium shifts with pH, altering degradation pathways.

- Analytical Method Sensitivity : Use HPLC-DAD (diode array detection) to track degradation products and ²H/¹³C isotopic labeling to trace reaction pathways. For example, acidic conditions (pH < 3) favor imine hydrolysis, while neutral/basic conditions stabilize the amine form .

Advanced Computational Modeling

Q: What computational strategies validate the electronic and steric effects of substituents on azepine reactivity? A:

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict nucleophilic sites (e.g., imine vs. amine reactivity).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to G-protein-coupled receptors).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values. Public databases like NIST Chemistry WebBook provide reference spectral data for validation .

Analytical Method Development for Impurity Profiling

Q: What chromatographic techniques are optimal for quantifying trace impurities in azepine derivatives? A:

- HPLC-UV/Vis : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/0.1% TFA mobile phase.

- LC-MS/MS : Detect low-abundance impurities (e.g., N-alkylated byproducts) via MRM transitions.

- GC-MS : For volatile impurities (e.g., residual solvents), employ DB-5MS columns. Method validation should follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates .

Addressing Reproducibility Issues in Multi-Step Syntheses

Q: How can researchers improve reproducibility in multi-step syntheses involving azepine intermediates? A: Key strategies include:

Process Analytical Technology (PAT) : Inline FTIR to monitor reaction progress.

Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

Intermediate Isolation : Stabilize sensitive intermediates (e.g., imines) as hydrochloride salts . Document critical quality attributes (CQAs) for each step, such as enantiomeric excess (HPLC with chiral columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.